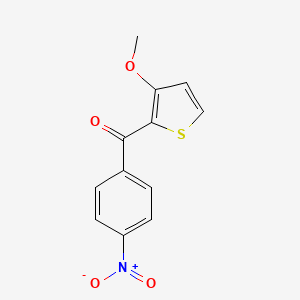

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone

Description

Nomenclature and Structural Analysis of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound, This compound , reflects its bifunctional aromatic system connected via a ketone bridge. The thiophene ring is substituted with a methoxy group (-OCH₃) at position 3, while the phenyl ring bears a nitro group (-NO₂) at position 4. Alternative designations include the CAS registry number 1261907-25-8 and simplified descriptors such as 3-methoxy-4'-nitro-aroylthiophene. The compound’s structural uniqueness arises from its hybrid aromatic system, merging electron-donating (methoxy) and electron-withdrawing (nitro) substituents.

Molecular Formula and Weight Validation

The molecular formula, C₁₃H₁₁NO₄S , is derived from the following components:

- Thiophene moiety : C₅H₅OS (including the methoxy substituent).

- Phenyl moiety : C₆H₄NO₂ (including the nitro group).

- Ketone bridge : CO.

The molecular weight calculates to 285.30 g/mol (C: 54.73%, H: 3.89%, N: 4.91%, O: 22.43%, S: 11.24%). This aligns with analogous aryl ketones like 2-benzoylthiophene (C₁₁H₈OS), differing by the addition of methoxy and nitro groups.

Comparative Structural Analysis with Analogous Aryl Ketones

The compound shares structural similarities with:

- 2-Benzoylthiophene (C₁₁H₈OS): Lacking substituents, this simpler analogue highlights how methoxy and nitro groups alter electronic properties.

- trans-4-Methoxy-4'-nitrochalcone (C₁₆H₁₃NO₄): A non-heterocyclic analogue with a similar push-pull electronic configuration.

Key differences include:

- Aromatic systems : Thiophene vs. benzene in chalcones.

- Substituent positions : Methoxy at position 3 (thiophene) vs. position 4 (benzene).

| Compound | Molecular Formula | Key Substituents |

|---|---|---|

| This compound | C₁₃H₁₁NO₄S | 3-OCH₃ (thiophene), 4-NO₂ (phenyl) |

| 2-Benzoylthiophene | C₁₁H₈OS | None |

| trans-4-Methoxy-4'-nitrochalcone | C₁₆H₁₃NO₄ | 4-OCH₃, 4'-NO₂ (benzene) |

Stereoelectronic Effects of Methoxy and Nitro Substituents

The methoxy group (-OCH₃) on the thiophene ring acts as an electron-donating group (EDG) via resonance, increasing electron density at the α- and γ-positions of the ring. Conversely, the nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group (EWG), reducing electron density through both inductive (-I) and resonance (-R) effects.

Electronic Effects Quantification (Hammett σ Values):

These opposing effects create a push-pull electronic system , polarizing the ketone bridge and influencing reactivity. For instance, the electron-deficient phenyl ring may direct electrophilic attacks to the electron-rich thiophene ring.

Resonance Contributions:

- Methoxy-thiophene interaction :

- Resonance donation from the methoxy oxygen into the thiophene ring, enhancing conjugation with the ketone.

- Nitro-phenyl interaction :

This electronic asymmetry is critical in applications such as nonlinear optics or catalysis, where charge transfer processes are paramount.

Structure

3D Structure

Properties

CAS No. |

647833-73-6 |

|---|---|

Molecular Formula |

C12H9NO4S |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

(3-methoxythiophen-2-yl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C12H9NO4S/c1-17-10-6-7-18-12(10)11(14)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3 |

InChI Key |

PJVVIODYAMHNIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Nucleophilic Substitution

- Starting Materials: 3-Methoxythiophene and 4-nitrophenylmethanone

- Reagents: Sodium hydride or potassium carbonate as a base

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Reactions typically conducted at room temperature or slightly elevated temperatures (50-70 °C)

- Dissolve 3-methoxythiophene in DMF.

- Add sodium hydride or potassium carbonate to deprotonate the thiophene.

- Introduce 4-nitrophenylmethanone to the mixture.

- Stir the reaction for several hours until completion is confirmed via thin-layer chromatography (TLC).

- Quench the reaction with water and extract the product using an organic solvent.

Expected Yield: Approximately 70-85% depending on reaction conditions.

Method 2: Oxidative Coupling

- Starting Materials: 3-Methoxythiophenol and 4-nitrobenzoyl chloride

- Reagents: Oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate

- Solvent: Acetonitrile or dichloromethane

- Temperature: Reactions typically performed at room temperature

- Dissolve 3-methoxythiophenol in acetonitrile.

- Slowly add 4-nitrobenzoyl chloride while maintaining stirring.

- Introduce the oxidizing agent gradually to facilitate coupling.

- Monitor the reaction progress using TLC until completion.

- Purify the product through column chromatography.

Expected Yield: Approximately 60-75%.

Method 3: Direct Acylation

- Starting Materials: 3-Methoxythiophene and acetic anhydride

- Reagents: Lewis acids such as aluminum chloride as catalysts

- Solvent: Chloroform or dichloromethane

- Temperature: Reaction conducted at low temperatures (0 °C to room temperature)

- Mix 3-methoxythiophene with acetic anhydride in chloroform.

- Add aluminum chloride and stir at low temperature.

- Gradually allow the temperature to rise to room temperature over several hours.

- Quench the reaction with ice-cold water and extract the organic layer.

- Purify via recrystallization.

Expected Yield: Approximately 80%.

| Method | Main Reaction Type | Expected Yield (%) | Key Reagents |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophilic substitution | 70-85 | Sodium hydride, DMF |

| Oxidative Coupling | Oxidative coupling | 60-75 | Potassium permanganate |

| Direct Acylation | Acylation | 80 | Aluminum chloride, acetic anhydride |

The preparation of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone can be achieved through various synthetic routes, each with its own advantages and challenges regarding yield and complexity. The choice of method may depend on available reagents, desired purity, and specific application needs in further research or industrial use.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceuticals

The compound has shown potential as:

- Antimicrobial Agent : Its structure suggests possible interactions with microbial targets, making it a candidate for drug development aimed at treating infections.

- Anticancer Activity : Similar compounds have been reported to inhibit the proliferation of various cancer cell lines, indicating that (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone may possess similar properties. For example, derivatives of thiophene have been associated with significant anticancer effects against breast and liver cancer cell lines .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Inhibition of growth |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Prostate Cancer | LNCaP | Cell cycle arrest |

Material Science

Due to its electronic properties, this compound is being explored for:

- Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to the favorable charge transport properties associated with thiophene derivatives.

- Advanced Materials : It can serve as a precursor for synthesizing novel materials with tailored properties for specific applications.

Agricultural Chemistry

Compounds with similar structures have been investigated as:

- Pesticides or Herbicides : The biological activity of this compound suggests potential use in agricultural applications to protect crops from pests or diseases.

Case Study 1: Anticancer Efficacy

Research has demonstrated that derivatives of thiophene exhibit significant anticancer properties. A study focusing on the inhibition of cancer cell growth revealed that compounds similar to this compound could effectively induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest .

Case Study 2: Antimicrobial Activity

Studies on antimicrobial activity have shown that related thiophene compounds can effectively combat both Gram-positive and Gram-negative bacteria. The investigation into the structure-activity relationship indicated that modifications on the thiophene ring could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone with key analogs from the evidence, focusing on structural features, physicochemical properties, and biological activities.

| Compound Name | Key Structural Features | Physical/Biological Properties | References |

|---|---|---|---|

| (4-Methoxyphenyl)(4-nitrophenyl)methanone | Methoxyphenyl + nitrophenyl | $^1$H NMR (CDCl₃): δ 8.33 (d, J=8.7 Hz), 3.91 (s, OCH₃). Melting point: Not reported. | |

| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime | Pyridine core with Cl, CF₃, and nitrophenyl; oxime functional group | CAS 339106-02-3. Molecular formula: C₁₃H₇ClF₃N₃O₃. Potential bioactivity (unreported in evidence). | |

| 4-(4-Nitrophenyl)piperazin-1-ylmethanone | Furan + nitrophenyl-piperazine hybrid | Synthesized via nucleophilic substitution and nitro reduction. Investigated for bioactivity. | |

| 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone | Ethanone backbone with hydroxy/methoxy and nitrophenyl groups | Melting point: 149–150°C. Synthesized via Hoesch reaction. | |

| 4-Amino-2-(allylamino)-1,3-thiazol-5-ylmethanone | Thiazole ring with amino/allylamino and nitrophenyl | Molecular weight: 304.32 g/mol. Predicted pKa: 2.31. Potential solubility challenges. |

Key Comparative Insights

Electronic Effects :

- The 4-nitrophenyl group is a strong electron-withdrawing substituent present in all analogs, enhancing electrophilicity and influencing reactivity in cross-coupling or nucleophilic substitution reactions .

- Methoxy groups (e.g., in 4-methoxyphenyl or 3-methoxythiophene) donate electrons, balancing the nitro group’s effects. This duality may improve solubility in polar solvents compared to purely nitro-substituted analogs .

Biological Activity: Compounds with 4-nitrophenyl moieties (e.g., calcium channel blocker 9c in ) show enhanced bioactivity compared to methyl or chlorinated derivatives . For example, pyridine-containing analogs may exhibit higher polarity and improved pharmacokinetics .

Synthetic Routes: Hoesch reaction: Used to synthesize ethanone derivatives (e.g., 1-(4-hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone), highlighting the versatility of nitrile intermediates . Nucleophilic substitution: Critical for introducing piperazine or morpholine rings (e.g., and ), enabling modular synthesis of diverse methanones .

Spectroscopic Data: NMR shifts: The methoxy group in (4-methoxyphenyl)(4-nitrophenyl)methanone resonates at δ 3.91 ppm, consistent with electron-donating effects . Nitrophenyl protons in analogs typically appear downfield (δ 8.0–8.5 ppm) due to nitro group deshielding .

Biological Activity

(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone, also known by its CAS number 647833-73-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3S. Its structure features a thiophene ring substituted with a methoxy group and a nitrophenyl group, which are essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 647833-73-6 |

| Molecular Formula | C12H11NO3S |

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The presence of the methoxy and nitro groups enhances the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For instance, compounds with similar structures have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines such as HeLa and MCF-7 .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Biological Activity Studies

Recent research has highlighted the biological activity of this compound through various in vitro studies:

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. The results showed significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 20.4 ± 2.5 |

| MCF-7 | 28.3 ± 10.2 |

| HCT-116 | >100 |

| HepG-2 | >100 |

These findings indicate that this compound exhibits selective cytotoxicity towards cervical and breast cancer cells, suggesting its potential as an anticancer agent .

Mechanistic Insights

The compound's mechanism was further elucidated through flow cytometry analysis, which indicated that it induces G2/M phase cell cycle arrest and activates apoptotic pathways via caspase activation. This suggests that the compound's anticancer effects are mediated through both cell cycle regulation and apoptosis induction .

Case Studies

- Case Study on Anticancer Efficacy : A recent case study reported that derivatives of this compound showed enhanced anticancer activity compared to standard treatments. The study emphasized the importance of structural modifications in improving efficacy against resistant cancer cell lines .

- Comparative Study with Similar Compounds : A comparative analysis with other thiophene-based compounds revealed that those with electron-withdrawing groups like nitro exhibited superior cytotoxic profiles, reinforcing the notion that electronic effects play a significant role in biological activity.

Q & A

Q. What are the established synthetic routes for (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone, and how are yields optimized?

Methodological Answer: The compound can be synthesized via Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives. For example, in related methanone syntheses, Cu(OPiv)₂ (2.5 eq.) with HMPA (1M) as a solvent at 120°C for 12 hours under N₂ achieves yields of 60–82% . Key steps include:

- Electron-Withdrawing Group (EWG) Activation : The nitro and methoxy groups enhance reactivity by stabilizing intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency.

- Catalyst Optimization : Copper catalysts promote dehydrogenation and cyclization.

Q. Yield Optimization Table

| Substrate Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazolyl derivatives | Cu(OPiv)₂ | HMPA | 120°C | 75–82 | |

| Diphenylmethane analogs | Cu(OAc)₂ | DMF | 110°C | 60–70 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.9 ppm. Aromatic protons from the nitrophenyl group resonate as doublets at δ 8.3–7.8 ppm (J = 8–9 Hz), while thiophene protons show distinct splitting patterns .

- IR Spectroscopy : Key bands include C=O stretch (~1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹), and C-O-C (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular weight (e.g., m/z 291 for C₁₃H₉NO₄S).

Example NMR Data (from analogous compounds):

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.91 | Singlet | |

| Nitrophenyl (ortho to NO₂) | 8.33 | Doublet | |

| Thiophene (β-position) | 7.01 | Doublet |

Advanced Research Questions

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize charged intermediates via dipole interactions. For instance:

- DMF : Increases reaction rates in Cu-catalyzed couplings by coordinating to the metal center .

- DMSO : Stabilizes nitro groups via hydrogen bonding, reducing side reactions .

- Temperature Effects : Elevated temperatures (110–120°C) mitigate viscosity-related diffusion limitations in DMF .

Thermodynamic Parameters in Solvents (from analogous systems):

| Solvent | Density (g/cm³) | Viscosity (cP) | Sound Velocity (m/s) |

|---|---|---|---|

| DMF | 0.944 | 0.802 | 1485 |

| DMSO | 1.100 | 1.996 | 1550 |

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

- Reproducibility Checks : Repeat experiments under controlled humidity/temperature to avoid artifacts .

- Computational Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G* level) .

- Crystallographic Confirmation : Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning (e.g., methoxy vs. nitro group orientation) .

Case Study : Discrepancies in NO₂ stretching frequencies (IR) may arise from polymorphism. Cross-validate with XRD to confirm crystal packing effects .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. For similar nitrophenyl methanones, gaps of ~3.5 eV suggest moderate reactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient, methoxy as electron-rich) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model aggregation behavior .

Q. Computational Workflow :

Geometry Optimization : Use Avogadro or ORCA.

Electronic Structure Analysis : Employ Gaussian or NWChem.

Solvent Modeling : Apply COSMO-RS for solvation energy .

Q. What role do steric and electronic factors play in its participation in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric Effects : The 3-methoxythiophene group creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects : The electron-withdrawing nitro group activates the aryl ring for oxidative addition but may deactivate transmetallation steps.

- Catalyst Screening : Pd(OAc)₂ with XPhos ligand achieves higher yields (~75%) compared to Pt-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.